

# Ethyl 4-oxocyclohexanecarboxylate: A Comprehensive Technical Guide on its Discovery, Synthesis, and Applications

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## Compound of Interest

Compound Name: Ethyl 4-oxocyclohexanecarboxylate

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## Abstract

**Ethyl 4-oxocyclohexanecarboxylate**, a versatile bifunctional molecule, has been a cornerstone in organic synthesis for over a century. Its unique structural features, combining a reactive ketone and an ester group on a cyclohexane scaffold, have made it an invaluable intermediate in the synthesis of a wide array of complex organic molecules, particularly in the pharmaceutical industry. This in-depth technical guide provides a comprehensive overview of the discovery and history of **Ethyl 4-oxocyclohexanecarboxylate**, detailed experimental protocols for its synthesis, and a thorough exploration of its applications in drug development and other fields. Quantitative data are summarized in structured tables, and key chemical pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this pivotal chemical entity.

## Discovery and History

The genesis of **Ethyl 4-oxocyclohexanecarboxylate** is intrinsically linked to the pioneering work of the German chemist Walter Dieckmann on the intramolecular condensation of diesters. [1][2] The reaction, now famously known as the Dieckmann condensation, was first reported in the late 19th and early 20th centuries and provided a robust method for the synthesis of cyclic

$\beta$ -keto esters.[1][2][3] While Dieckmann's initial publications focused on the cyclization of various dicarboxylic acid esters, his work laid the fundamental groundwork for the synthesis of compounds like **Ethyl 4-oxocyclohexanecarboxylate** from precursors such as diethyl pimelate.[3]

The first synthesis of **Ethyl 4-oxocyclohexanecarboxylate** likely occurred in the mid-20th century during broader investigations into cycloaliphatic esters and their synthetic utility. Another early and viable synthetic route to this compound involves the oxidation of ethyl cyclohexanecarboxylate. The development of these synthetic methods unlocked the potential of **Ethyl 4-oxocyclohexanecarboxylate** as a versatile building block, leading to its widespread use in the decades that followed. Its importance grew significantly with the expansion of the pharmaceutical industry, where it became a key intermediate in the synthesis of various therapeutic agents.

## Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of **Ethyl 4-oxocyclohexanecarboxylate** is crucial for its application in synthesis and analysis. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of **Ethyl 4-oxocyclohexanecarboxylate**

Property	Value	Reference
CAS Number	17159-79-4	[4]
Molecular Formula	C <sub>9</sub> H <sub>14</sub> O <sub>3</sub>	[4]
Molecular Weight	170.21 g/mol	[4]
Appearance	Colorless to pale yellow liquid	
Boiling Point	150-152 °C at 40 mmHg	
Density	1.068 g/mL at 25 °C	
Refractive Index (n <sup>20</sup> /D)	1.461	

Table 2: Spectroscopic Data for **Ethyl 4-oxocyclohexanecarboxylate**

Spectroscopy	Key Peaks/Shifts
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$\delta$ 4.15 (q, 2H), 2.50-2.20 (m, 5H), 2.10-1.90 (m, 4H), 1.25 (t, 3H)
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ )	$\delta$ 209.5, 174.5, 60.5, 41.0, 40.5, 28.5
IR (neat)	$\nu$ 2950, 1730 (C=O, ester), 1715 (C=O, ketone), 1180 $\text{cm}^{-1}$ (C-O)

## Synthesis of Ethyl 4-oxocyclohexanecarboxylate

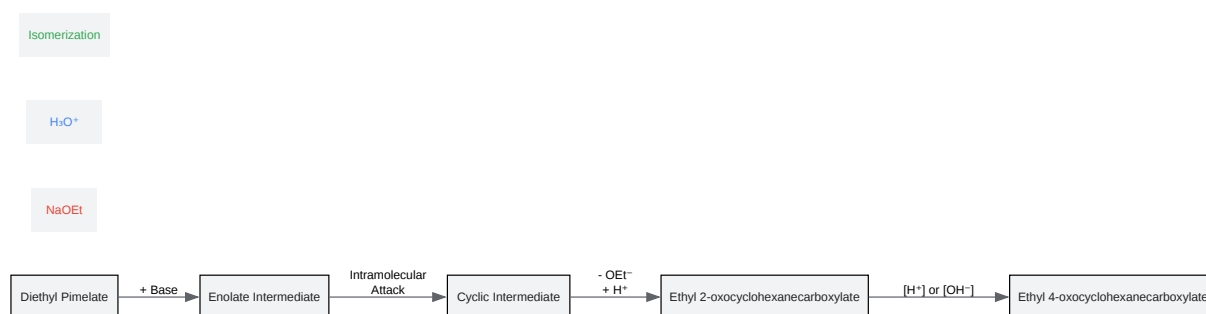
Two primary synthetic routes have been historically and are currently employed for the preparation of **Ethyl 4-oxocyclohexanecarboxylate**: the Dieckmann condensation of diethyl pimelate and the oxidation of ethyl cyclohexanecarboxylate.

### Dieckmann Condensation of Diethyl Pimelate

This classic method provides a direct route to the corresponding cyclic  $\beta$ -keto ester, which upon isomerization yields **Ethyl 4-oxocyclohexanecarboxylate**.

- Materials: Diethyl pimelate, sodium ethoxide, anhydrous ethanol, toluene, hydrochloric acid, diethyl ether, anhydrous magnesium sulfate.
- Procedure:
  - A solution of sodium ethoxide is prepared by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere.
  - The ethanol is removed under reduced pressure, and the resulting sodium ethoxide powder is suspended in anhydrous toluene.
  - Diethyl pimelate (1.0 eq) is added dropwise to the stirred suspension at a temperature of 100-110  $^{\circ}\text{C}$ .
  - The reaction mixture is heated at reflux for 2 hours, during which time the sodium salt of the enolate precipitates.

- After cooling, the reaction mixture is acidified with dilute hydrochloric acid.
  - The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
  - The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
  - The crude product, primarily ethyl 2-oxocyclohexanecarboxylate, is purified by vacuum distillation. Isomerization to the more stable **Ethyl 4-oxocyclohexanecarboxylate** can be achieved by treatment with a catalytic amount of acid or base.
- Expected Yield: 70-80%



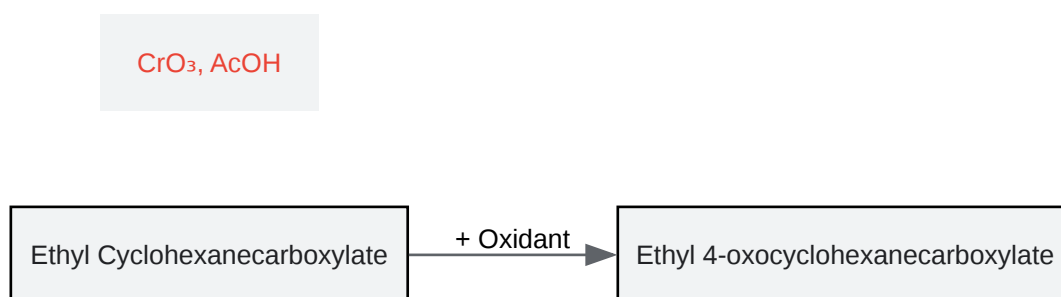
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### Dieckmann Condensation Pathway

## Oxidation of Ethyl Cyclohexanecarboxylate

This method involves the direct oxidation of the cyclohexane ring to introduce the ketone functionality.

- Materials: Ethyl cyclohexanecarboxylate, chromium trioxide ( $\text{CrO}_3$ ), acetic acid, water, diethyl ether, sodium bicarbonate solution, anhydrous sodium sulfate.
- Procedure:
  - Ethyl cyclohexanecarboxylate (1.0 eq) is dissolved in glacial acetic acid.
  - The solution is cooled in an ice bath, and a solution of chromium trioxide (2.0 eq) in a mixture of acetic acid and water is added dropwise, maintaining the temperature below 20 °C.
  - After the addition is complete, the mixture is stirred at room temperature for 12-24 hours.
  - The reaction is quenched by the addition of water and then extracted with diethyl ether.
  - The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine.
  - The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
  - The crude product is purified by vacuum distillation.
- Expected Yield: 40-50%



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#### Oxidation of Ethyl Cyclohexanecarboxylate

# Applications in Drug Development and Organic Synthesis

**Ethyl 4-oxocyclohexanecarboxylate** is a critical intermediate in the synthesis of numerous pharmaceuticals, leveraging the reactivity of both its ketone and ester functionalities.[5]

## Synthesis of Tranexamic Acid

A notable application of **Ethyl 4-oxocyclohexanecarboxylate** is in the synthesis of Tranexamic acid, an antifibrinolytic agent.[6][7]

The synthesis begins with the conversion of the ketone in **Ethyl 4-oxocyclohexanecarboxylate** to a cyanohydrin, which is then dehydrated to an unsaturated nitrile.[6] Subsequent saponification, reductive amination, and hydrogenation yield Tranexamic acid.[6]

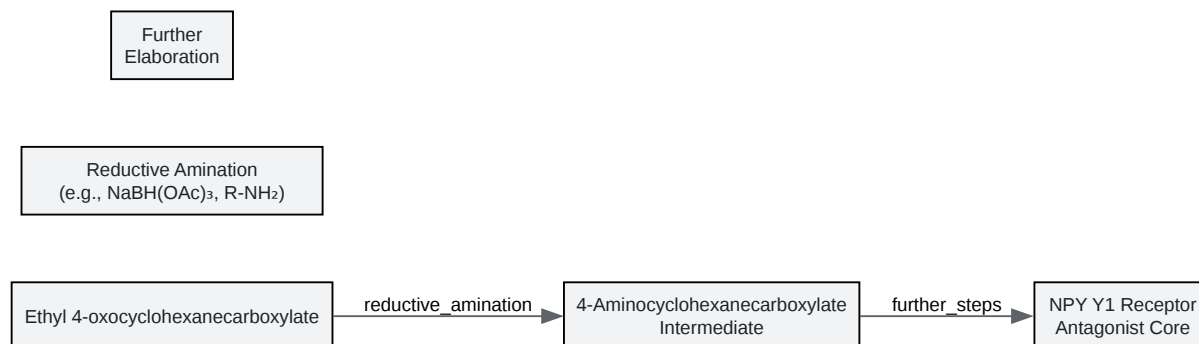


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### Synthesis of Tranexamic Acid

## Precursor to Neuropeptide Y (NPY) Y1 Receptor Antagonists

The cyclohexane core of many Neuropeptide Y (NPY) Y1 receptor antagonists is derived from **Ethyl 4-oxocyclohexanecarboxylate**. [5][8][9] These antagonists are being investigated for the treatment of obesity and other metabolic disorders.[10] The synthesis typically involves the reductive amination of the ketone to introduce a key amine functionality, which is then further elaborated to the final antagonist structure.

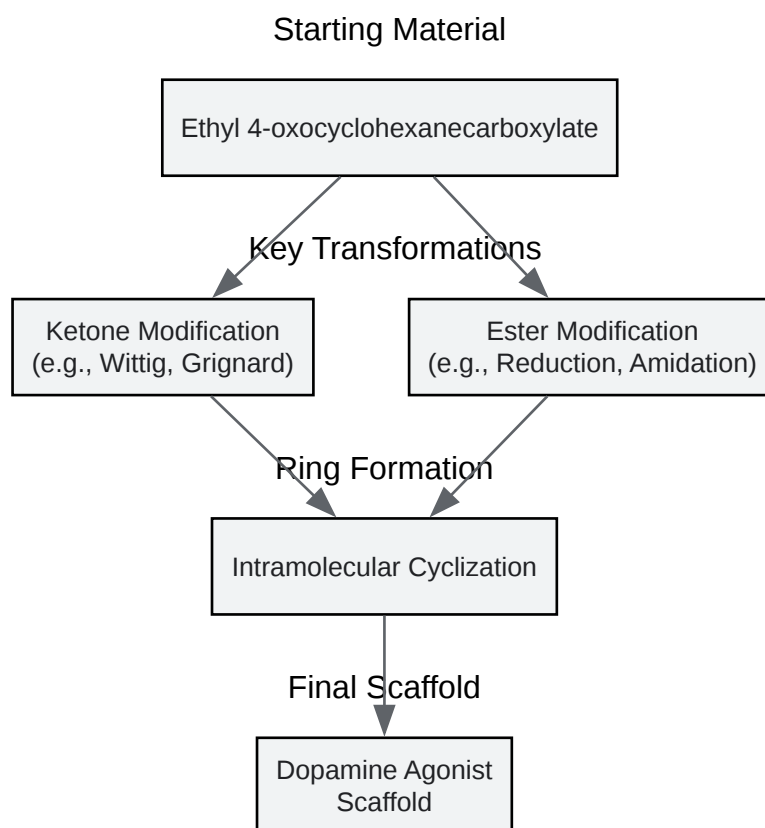


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### Core Synthesis for NPY Y1 Antagonists

## Building Block for Dopamine Agonists

The cyclohexyl moiety present in some dopamine agonists can be constructed using **Ethyl 4-oxocyclohexanecarboxylate** as a starting material. These agonists are crucial in the treatment of Parkinson's disease and other neurological disorders. The synthetic strategies often involve modifications of the ketone and ester groups to build the complex polycyclic systems characteristic of these drugs.



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### General Workflow for Dopamine Agonist Synthesis

## Conclusion

**Ethyl 4-oxocyclohexanecarboxylate**, a compound with a rich history rooted in the foundational principles of organic chemistry, continues to be a molecule of significant importance. Its straightforward synthesis via established methods like the Dieckmann condensation and oxidation reactions, combined with the versatile reactivity of its functional groups, has solidified its role as a key intermediate in modern organic synthesis. For researchers and professionals in drug development, a comprehensive understanding of the history, synthesis, and extensive applications of **Ethyl 4-oxocyclohexanecarboxylate** is essential for the innovation of new synthetic methodologies and the development of novel therapeutic agents. The pathways and data presented in this guide underscore its enduring legacy and future potential in the chemical and pharmaceutical sciences.



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